molecular formula C15H19N5O B1436569 N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 932170-09-7

N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No. B1436569
M. Wt: 285.34 g/mol
InChI Key: NTQPRJPJZJGSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, also known as IPP-G, is a novel guanidine-based compound that has been developed for various scientific research applications. IPP-G has been used in a variety of research studies due to its unique chemical structure and properties. This compound is a derivative of guanidine, which is a nitrogen-containing organic compound found in many natural products. IPP-G has been used to study a range of biological processes, including the regulation of gene expression, protein synthesis, and the modulation of enzyme activity.

Scientific Research Applications

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including compounds with structural similarities to N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, reveals the influence of molecular interactions on the stability of tautomeric forms. These interactions, pivotal in DNA replication and repair, highlight the compound's potential relevance in understanding mutagenesis and genetic stability. The examination of tautomeric equilibria provides insights into the biochemical pathways and molecular mechanisms fundamental to nucleic acid function, emphasizing the importance of such compounds in molecular biology and genetics research (Person et al., 1989).

Biological Activities of Guanidine Compounds

Guanidine derivatives exhibit a wide range of biological activities, including therapeutic potentials across various diseases. The guanidine group, integral to compounds like N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, plays a critical role in medicinal chemistry. These compounds have been explored for their applications in central nervous system treatments, anti-inflammatory agents, and as chemotherapeutic agents, demonstrating the versatility and significance of guanidine derivatives in drug development and pharmacology (Sa̧czewski & Balewski, 2009).

Screening and Therapeutic Applications

Recent advancements in screening guanidine derivatives have uncovered their potential in treating neurodegenerative diseases, showcasing a diverse array of pharmacological actions. These findings underscore the importance of such compounds in the development of novel therapeutic agents, with N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine being a candidate for future drug development efforts. The exploration of guanidine-based compounds signifies a promising avenue for discovering new treatments for a spectrum of conditions, emphasizing the compound's relevance in ongoing pharmaceutical research (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

properties

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-9(2)11-4-6-12(7-5-11)18-14(16)20-15-17-10(3)8-13(21)19-15/h4-9H,1-3H3,(H4,16,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQPRJPJZJGSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 3
N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 4
N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
Reactant of Route 5
N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.